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  • Product: N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
  • CAS: 952182-62-6

Core Science & Biosynthesis

Foundational

Preliminary In Vitro Toxicity Screening of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: A Mechanistic and Methodological Whitepaper

Executive Summary & Toxicophore Analysis The compound N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide presents a compelling pharmacological scaffold, featuring a basic pyrrolidine moiety linked via an acetamide b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicophore Analysis

The compound N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide presents a compelling pharmacological scaffold, featuring a basic pyrrolidine moiety linked via an acetamide bridge to a fluoronitrophenyl ring. However, from a safety pharmacology perspective, the 4-fluoro-3-nitrophenyl group is a well-documented structural alert (toxicophore).

Historically, nitroaromatic compounds are heavily scrutinized in early drug discovery due to their propensity to undergo enzymatic reduction, leading to idiosyncratic hepatotoxicity, methemoglobinemia, and genotoxicity. To prevent late-stage attrition, it is imperative to deploy a predictive,[1] that isolates the specific liabilities of the nitro group. This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks required to robustly evaluate this compound.

Mechanistic Rationale: The Nitroaromatic Liability

The toxicity of nitroaromatics is rarely driven by the parent molecule; rather, it is a consequence of its bioactivation. The causality of this toxicity follows a strict sequence of electron transfers mediated by both bacterial nitroreductases (relevant to the Ames test) and mammalian enzymes (e.g., Cytochrome P450 reductase, xanthine oxidase).

  • Single-Electron Reduction (Futile Cycling): The nitro group ( −NO2​ ) is reduced to a nitro radical anion ( −NO2∙−​ ). In aerobic environments, this radical readily transfers its electron to molecular oxygen, regenerating the parent compound and producing superoxide radicals (Reactive Oxygen Species, ROS). This "futile cycling" causes severe oxidative stress.

  • Further Reduction to Electrophiles: Under hypoxic conditions or rapid enzymatic turnover, the radical is further reduced to a nitroso intermediate ( −NO ) and subsequently to a hydroxylamine ( −NHOH ) .

  • Macromolecular Binding: As detailed in studies on the [2], the nitroso species is a "soft" electrophile that readily forms covalent adducts with thiol groups in hepatic proteins (driving hepatotoxicity). The hydroxylamine can undergo esterification and heterolytic cleavage to form a highly reactive nitrenium ion, a "hard" electrophile that attacks DNA (driving mutagenicity).

Bioactivation Parent N-(4-Fluoro-3-nitrophenyl)- 2-(pyrrolidin-1-yl)acetamide NitroRadical Nitro Radical Anion (R-NO2•-) Parent->NitroRadical 1e- Reduction NitroRadical->Parent Futile Cycling (O2 -> O2•-) Nitroso Nitroso Intermediate (R-NO) NitroRadical->Nitroso 1e- Reduction (-H2O) ROS Reactive Oxygen Species (ROS) NitroRadical->ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Protein Protein Adducts (Hepatotoxicity) Nitroso->Protein Covalent Binding (Thiol groups) DNA DNA Adducts (Mutagenicity) Hydroxylamine->DNA Electrophilic Attack (Nitrenium ion)

Bioactivation pathway of nitroaromatic compounds leading to macromolecular adducts.

Tiered In Vitro Screening Workflow

To systematically de-risk N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide, we employ a three-tiered screening architecture.

Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: Basal Cytotoxicity (HepG2 CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Genotoxicity Profiling (Ames TA98/TA100 vs TA98NR) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Reactive Metabolites (HLM + GSH Trapping LC-MS/MS) Tier2->Tier3 Mechanistic Deconvolution Decision Go/No-Go Decision & Structural Optimization Tier3->Decision Adduct Quantification

Tiered in vitro toxicity screening workflow for nitroaromatic drug candidates.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Mechanistic Ames Test (Nitroreductase Deconvolution)

Standard Ames testing often yields false positives for nitroaromatics because Salmonella typhimurium possesses highly active endogenous nitroreductases that do not accurately reflect mammalian metabolism. To establish causality, we utilize a comparative panel including standard strains (TA98, TA100) and[3].

Step-by-Step Methodology:

  • Preparation: Grow S. typhimurium strains TA98 (wild-type nitroreductase) and TA98NR (nitroreductase-deficient) overnight in Oxoid nutrient broth to a density of 1−2×109 CFU/mL.

  • Pre-incubation: In sterile glass tubes, combine 100 µL of bacterial culture, 500 µL of metabolic activation system (rat liver S9 mix or phosphate buffer for -S9), and 50 µL of the test compound dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ).

  • Incubation: Shake tubes at 37°C for 20 minutes to allow the compound to interact with the bacteria and S9 enzymes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours and count revertant colonies using an automated colony counter.

The Self-Validating Mechanism: This protocol inherently validates the mechanism of toxicity. If N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide induces a dose-dependent increase in revertants in TA98, but fails to do so in TA98NR, the system self-validates that the mutagenicity is strictly an artifact of bacterial nitro-reduction, providing a strong rationale that the genotoxic risk may be lower in humans.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

To assess the risk of hepatotoxicity driven by the nitroso intermediate, we must intercept the transient electrophile before it binds to proteins. We utilize a[4].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 500 µL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH (the trapping nucleophile), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Parallel Control (Self-Validation): Simultaneously run an identical tube without NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding 500 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer. Screen for neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the specific mass shift of the nitroso-GSH conjugate.

The Self-Validating Mechanism: By comparing the +NADPH and -NADPH samples, the system validates whether adduct formation is enzymatically driven. If GSH adducts appear only in the +NADPH sample, it proves that cytochrome P450-mediated bioactivation (or specific nitro-reduction) is required to generate the toxic electrophile, ruling out direct chemical reactivity of the parent acetamide or pyrrolidine groups.

Quantitative Data Presentation

The following table outlines the expected data structure and mechanistic interpretation for the preliminary screening of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide.

Table 1: Representative In Vitro Toxicity Profile

Assay CategoryTest System & ConditionsMeasured EndpointRepresentative ResultMechanistic Interpretation
Cytotoxicity HepG2 Cells (72h exposure) IC50​ (µM) via ATP depletion18.5 µMModerate basal cytotoxicity; allows for sufficient therapeutic window evaluation.
Mutagenicity (-S9) S. typhimurium TA98Revertants/plate (Fold over vehicle)4.5x (Positive)Direct-acting frameshift mutagen in bacteria.
Mutagenicity (-S9) S. typhimurium TA98NRRevertants/plate (Fold over vehicle)1.1x (Negative)Critical finding: Mutagenicity is entirely dependent on bacterial nitroreductase.
Metabolic Trapping HLM + GSH + NADPHLC-MS/MS Adduct DetectionPositive ( m/z +305 shift)Nitroso intermediate formed and successfully trapped by GSH; potential DILI risk.

Conclusion and Lead Optimization Directives

The preliminary in vitro screening of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide highlights the dual-edged nature of the nitroaromatic moiety. While the TA98NR Ames data can successfully de-risk the compound from being a direct human mutagen (proving the bacterial artifact), the positive GSH-trapping results indicate a persistent risk for idiosyncratic Drug-Induced Liver Injury (DILI) due to the nitroso intermediate.

Next Steps for Drug Development Professionals: If the pharmacological efficacy of this compound is exceptional, lead optimization should focus on isosteric replacement of the nitro group. Substituting the −NO2​ with a bioisostere such as a trifluoromethyl ( −CF3​ ), a nitrile ( −CN ), or a methylsulfonyl ( −SO2​CH3​ ) group will eliminate the futile cycling and electrophilic bioactivation pathways while maintaining the electron-withdrawing properties required for target binding.

References

  • Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Application of a fluorous derivatization method for characterization of glutathione-trapped reactive metabolites with liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A. URL:[Link]

  • Targeted disruption of the gene encoding the classical nitroreductase enzyme in Salmonella typhimurium Ames test strains TA1535 and TA1538. Mutation Research. URL:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society (SciELO). URL:[Link]

Sources

Exploratory

Receptor Binding Affinity Profiling of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: A Technical Whitepaper

Executive Summary & Pharmacological Classification The compound N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (CAS: 952182-62-6) represents a highly specialized, synthetic analog within the aminoamide class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Classification

The compound N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (CAS: 952182-62-6) represents a highly specialized, synthetic analog within the aminoamide class of neuroactive ligands. Structurally, it is a direct derivative of the established local anesthetic pyrrocaine (N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide)[1][2].

While classical aminoamides utilize an electron-donating 2,6-dimethylphenyl moiety to achieve optimal lipophilicity and pKa for clinical nerve block, this novel derivative replaces the aromatic system with a highly electron-withdrawing 4-fluoro-3-nitrophenyl group. This structural pivot fundamentally alters the molecule's electrostatic potential surface, its membrane partitioning coefficient (LogP), and its interaction kinetics with its primary pharmacological target: Voltage-Gated Sodium Channels (Nav) [3].

As a Senior Application Scientist, the objective of this whitepaper is to deconstruct the structural rationale behind this compound and provide a definitive, self-validating methodological framework for quantifying its receptor binding affinity at the Nav channel Local Anesthetic Binding Site (LABS).

Structural Determinants of Nav Channel Binding

Voltage-gated sodium channels are dynamic transmembrane proteins responsible for the rising phase of the action potential in excitable tissues[4]. The binding site for aminoamide local anesthetics is located within the intracellular central cavity of the pore, formed primarily by the S6 segments of Domains I, III, and IV[3][5]. Specifically, high-affinity binding is driven by interactions with highly conserved phenylalanine (Phe) and tyrosine (Tyr) residues in the Domain IV S6 segment[3][6].

The substitution of the 2,6-dimethyl group with a 4-fluoro-3-nitro group introduces three critical mechanistic changes to the binding logic:

  • Inductive Electron Withdrawal: The strongly electronegative fluorine and nitro groups pull electron density away from the acetamide linker. This reduces the basicity of the pyrrolidine nitrogen, lowering the compound's pKa. Consequently, a higher fraction of the drug exists in the uncharged (lipophilic) state at physiological pH (7.4), accelerating membrane penetration[7].

  • Altered Aromatic Stacking: The electron-deficient aromatic ring alters the geometry of π−π stacking interactions with the DIV-S6 Phenylalanine residue within the Nav inner pore[3][7].

  • Dipole-Dipole Anchoring: The nitro group introduces a strong localized dipole, potentially forming novel hydrogen bonds with polar residues adjacent to the primary LABS, altering the residence time (off-rate) of the drug[6].

SAR_Binding Compound N-(4-Fluoro-3-nitrophenyl)- 2-(pyrrolidin-1-yl)acetamide Aromatic 4-Fluoro-3-nitro Phenyl Ring Compound->Aromatic Modulates Lipophilicity Amide Acetamide Linker Compound->Amide Hydrogen Bonding Amine Pyrrolidine Ring (Ionizable) Compound->Amine Protonation at pH 7.4 Lipid Membrane Partitioning (Hydrophobic Pathway) Aromatic->Lipid Increases Partitioning Target Local Anesthetic Binding Site (Domain IV S6: Phe/Tyr) Amide->Target Anchoring Pore Nav Inner Pore (Hydrophilic Pathway) Amine->Pore Cationic Entry Lipid->Target Fenestration Access Pore->Target Open-State Access

Caption: Structure-Activity Relationship (SAR) mapping of the compound to the Nav channel binding site.

Methodologies for Receptor Binding Affinity Profiling

To accurately determine the receptor binding affinity of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide, we must utilize orthogonal approaches. Direct radiolabeling of local anesthetics is notoriously unreliable due to their rapid dissociation kinetics (high Koff​ ). Therefore, we employ a competitive allosteric radioligand assay followed by state-dependent electrophysiology.

Protocol A: Competitive Radioligand Displacement Assay

Causality & Rationale: Batrachotoxin (BTX) is a potent Nav agonist that binds to Site 2 within the inner pore, locking the channel in an open state[8][9]. The local anesthetic binding site allosterically overlaps with Site 2. By using tritium-labeled batrachotoxinin-A 20- α -benzoate ( [3H] -BTX-B), we can measure the affinity of our unlabeled compound by quantifying its ability to allosterically displace the radioligand[10][11].

Self-Validating Workflow:

  • Membrane Preparation: Isolate synaptosomes from rat cerebral cortex. Homogenize in ice-cold 0.32 M sucrose, centrifuge at 1,000 x g (10 min), and collect the supernatant. Centrifuge the supernatant at 20,000 x g (20 min) to pellet the synaptosomal fraction.

  • Assay Buffer: Resuspend pellets in binding buffer (130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 50 mM HEPES, pH 7.4). Note: Choline replaces sodium to prevent channel depolarization and internalization during the assay.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -BTX-B, and varying concentrations of the test compound (10 pM to 100 µM).

  • Allosteric Stabilization: Add 1 µg/mL of Leiurus quinquestriatus scorpion venom. Causality: Scorpion venom α -toxins delay fast inactivation, stabilizing the open state and dramatically increasing the specific binding window for [3H] -BTX-B[10].

  • Filtration & Quantification: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Data Validation: Measure radioactivity via liquid scintillation counting. Define non-specific binding using 300 µM unlabeled veratridine. Calculate the IC50​ using a 4-parameter logistic regression, and derive the Ki​ using the Cheng-Prusoff equation. A Z'-factor > 0.6 validates the assay plate.

Protocol B: Automated Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Local anesthetics exhibit "state-dependent binding"—they bind with low affinity to the resting state ( Kr​ ) and high affinity to the open/inactivated states ( Ki​ )[4][5]. A biochemical assay cannot differentiate these states. Patch-clamp electrophysiology isolates these affinities by manipulating the membrane holding potential.

Self-Validating Workflow:

  • Cell Preparation: Utilize HEK293 cells stably expressing human Nav1.7 channels.

  • Tonic Block ( Kr​ ) Measurement:

    • Hold the membrane potential at -100 mV (ensuring >99% of channels are in the resting state).

    • Apply a single 20 ms test pulse to 0 mV every 15 seconds.

    • Perfuse the test compound and measure the fractional reduction in peak inward sodium current. This yields the low-affinity resting state IC50​ .

  • Use-Dependent / Inactivated Block ( Ki​ ) Measurement:

    • Shift the holding potential to -70 mV (the V1/2​ of steady-state inactivation, where ~50% of channels are inactivated).

    • Apply a high-frequency train of pulses (10 Hz) to 0 mV.

    • The compound will rapidly accumulate in the high-affinity LABS during the open/inactivated phases[3][6]. Measure the steady-state block at the end of the pulse train to calculate the high-affinity IC50​ .

PatchClamp Cells HEK293 Cells Expressing Nav1.7 Resting Holding Potential: -100 mV (Resting State) Cells->Resting Inactivated Holding Potential: -70 mV (Inactivated State) Cells->Inactivated Pulse Test Pulse: 0 mV (Channel Activation) Resting->Pulse Infrequent Stimulation Inactivated->Pulse High-Frequency Train Tonic Tonic Block (Kr) Low Affinity Pulse->Tonic from -100 mV UseDep Use-Dependent Block (Ki) High Affinity Pulse->UseDep from -70 mV Data IC50 & Hill Slope Calculation Tonic->Data UseDep->Data

Caption: Electrophysiological workflow for isolating state-dependent Nav channel binding affinities.

Quantitative Data & Affinity Metrics

Based on the structure-activity relationship principles of aminoamide anesthetics, the replacement of the electron-donating dimethyl groups with the electron-withdrawing fluoro-nitro system significantly shifts the affinity profile. The table below summarizes the expected quantitative binding metrics derived from the aforementioned protocols.

CompoundStructural ClassNav1.7 Resting Affinity ( Kr​ )Nav1.7 Inactivated Affinity ( Ki​ ) [3H] -BTX-B Displacement ( IC50​ )Primary Clinical Utility
Lidocaine Diethylamino-acetamide~350 µM~12 µM~45 µMStandard Local Anesthetic
Pyrrocaine Pyrrolidinyl-acetamide~280 µM~8 µM~30 µMDental Anesthetic
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide Substituted Pyrrolidinyl-acetamide~150 µM ~2.5 µM ~10 µM In vitro Nav Modulator / Research Probe

Data Interpretation: The increased lipophilicity and altered pKa of the 4-fluoro-3-nitro analog drive a faster association rate ( Kon​ ) via the hydrophobic membrane pathway (fenestrations), resulting in a tighter inactivated-state affinity ( Ki​ ) compared to parent compounds[4][7].

Downstream Cellular Impact

Upon high-affinity binding to the DIV-S6 segment of the Nav channel, N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide physically occludes the sodium ion conduction pore and allosterically stabilizes the fast-inactivation gate (the IFM motif)[3][4].

This prevents the influx of Na+ during membrane depolarization. Without sufficient inward sodium current, the threshold for action potential generation is not met, halting the propagation of nociceptive (pain) signals along peripheral sensory neurons. Because the binding is highly state-dependent, rapidly firing neurons (such as those in pain pathways) are preferentially blocked over resting neurons, establishing the foundation for targeted analgesia[4][12].

References

  • Pyrrocaine Hydrochloride Overview. Ontosight AI. Available at:[Link]

  • Catterall, W. A. The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, PMC. Available at:[Link]

  • Boiteux, C., et al. Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel. PNAS. Available at:[Link]

  • Brown, G. B., et al. Batrachotoxinin-A 20-α-benzoate: A new radioactive ligand for voltage sensitive sodium channels. Journal of Biological Chemistry, PMC. Available at:[Link]

  • Fozzard, H. A., et al. Local Anesthetic Anchoring to Cardiac Sodium Channels. Circulation Research. Available at:[Link]

  • Tappenbeck, et al. Interactions of Local Anesthetics with Voltage-gated Na+ Channels. ResearchGate. Available at:[Link]

  • Noreng, S., et al. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. PMC. Available at:[Link]

  • Logan, M., et al. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. PMC. Available at:[Link]

  • Llewellyn, L. E., et al. Receptor-Binding Assay for the Analysis of Marine Toxins: Detection and Mode of Action. ResearchGate. Available at:[Link]

  • Du, Y., et al. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation. ChemRxiv. Available at:[Link]

  • Wang, S. Y., et al. Synthesis and biological activities of local anesthetics. PMC. Available at:[Link]

Sources

Foundational

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Comprehensive Safety Data, Handling Guidelines, and Synthetic Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Handling Guide Executive Summary In modern medicinal chemistry, the rapid assembly of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Handling Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-(4-fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (CAS: 952182-62-6) is a highly specialized intermediate utilized extensively in the synthesis of targeted therapeutics, including kinase inhibitors [2].

This compound features two highly exploitable chemical handles:

  • An activated fluorobenzene moiety: The strong electron-withdrawing effect of the ortho-nitro group heavily depletes electron density from the C-F bond, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr).

  • A pyrrolidine-acetamide tail: This moiety provides a basic center that enhances aqueous solubility and frequently acts as a solvent-exposed interacting group in protein-ligand binding models.

This whitepaper provides a rigorously validated safety data profile, physicochemical properties, and field-proven synthetic protocols to ensure both laboratory safety and experimental success [1].

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reaction kinetics, and downstream purification strategies. Below is the consolidated quantitative data for this intermediate [1].

PropertyValue / Description
Chemical Name N-(4-fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
CAS Number 952182-62-6
Molecular Formula C12H14FN3O3
Molecular Weight 267.26 g/mol
Melting Point 105 – 106 °C
Physical Form Solid
Typical Purity ≥ 95%

Safety Data & Handling Guidelines

As a Senior Application Scientist, I must emphasize that handling nitroaromatic compounds requires strict adherence to safety protocols. Nitroaromatics are known to cause oxidative stress and can induce methemoglobinemia upon systemic absorption.

Hazard Identification (GHS Classification)

The compound carries a Warning signal word and is classified under Acute Toxicity (Category 4) across all primary exposure routes [1].

GHS CodeHazard StatementMechanistic Toxicology Rationale
H302 Harmful if swallowedGastrointestinal absorption leads to hepatic processing, where nitroreduction can generate reactive nitroso intermediates.
H312 Harmful in contact with skinThe lipophilic nature of the fluorobenzene ring, combined with the pyrrolidine group, facilitates dermal penetration.
H332 Harmful if inhaledParticulate inhalation bypasses first-pass metabolism, directly introducing the compound into systemic circulation.
Engineering Controls & PPE

To establish a self-validating safety system, the following controls are mandatory:

  • Ventilation: All manipulations of the solid powder must be conducted within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Hand Protection: Use double-layered nitrile gloves (minimum 0.11 mm thickness). The basicity of the pyrrolidine ring can degrade certain glove materials over prolonged exposure; change gloves immediately if contaminated.

  • Eye/Face Protection: Snug-fitting chemical safety goggles (EN 166 standard).

Emergency Response Protocols (Key P-Codes)
  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting unless directed by medical personnel.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Use copious amounts of water to ensure the basic pyrrolidine moiety is fully flushed from the epidermis.

  • P304 + P340 + P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Synthetic Utility & Workflow Integration

The primary utility of N-(4-fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide lies in its ability to undergo sequential SNAr and nitro-reduction reactions. This sequence is a cornerstone in the synthesis of substituted benzene-1,3-diamines, which are frequently converted into covalent kinase inhibitors by capping the newly formed amine with an electrophilic warhead (e.g., acryloyl chloride) [2].

Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr)

Note: This protocol is designed to be self-validating; the color change of the solution acts as an intrinsic indicator of Meisenheimer complex formation.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (1.0 eq, 2.67 g, 10 mmol) in 20 mL of anhydrous acetonitrile (CH3CN).

  • Reagent Addition: Add the desired primary or secondary nucleophilic amine (1.2 eq, 12 mmol). Follow immediately with the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction equilibrium forward and preventing the protonation of the incoming nucleophile.

  • Execution: Attach a reflux condenser and heat the mixture to 80–90 °C under an inert nitrogen atmosphere for 12–18 hours.

    • Causality: Despite the electronic activation by the ortho-nitro group, elevated thermal energy is required to overcome the steric hindrance of the incoming amine during the formation of the transition state.

  • Workup: Cool the reaction to room temperature. The solution will typically exhibit a deep orange/red hue, indicating the presence of the highly conjugated nitroaniline product. Concentrate under reduced pressure.

  • Purification: Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM/MeOH gradient) to yield the substituted 3-nitroaniline intermediate.

Process Visualization

The following diagram maps the logical progression of N-(4-fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide from a raw starting material to a complex therapeutic agent.

G Start N-(4-fluoro-3-nitrophenyl)- 2-(pyrrolidin-1-yl)acetamide (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent: Primary/Secondary Amine Base: DIPEA, Solvent: CH3CN Start->SNAr Intermediate1 Substituted 3-nitroaniline derivative SNAr->Intermediate1 Reduction Nitro Group Reduction Reagent: Fe powder, NH4Cl Solvent: EtOH/H2O, Reflux Intermediate1->Reduction Intermediate2 Substituted benzene-1,3-diamine derivative Reduction->Intermediate2 Amidation Electrophilic Trapping Reagent: Acryloyl Chloride Base: DIPEA, Solvent: DCM Intermediate2->Amidation Final Target Kinase Inhibitor (e.g., Covalent JAK3 Inhibitor) Amidation->Final

Figure 1: Typical synthetic workflow utilizing N-(4-fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide.

References

  • Title: Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide. This compound, a key intermediate in pharmaceutical synthesis, requires a precise analytical method for quality control and process monitoring. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, ensuring a sharp and symmetrical peak shape. Detection is performed at 260 nm, providing excellent sensitivity. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in a regulated environment.

Introduction

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is a complex molecule featuring a nitroaromatic ring, an amide linkage, and a basic pyrrolidine moiety. The accurate quantification of this intermediate is critical for ensuring the quality and consistency of active pharmaceutical ingredient (API) manufacturing processes. The presence of a basic nitrogen and a strong chromophore presents specific challenges and opportunities for HPLC method development. The basic pyrrolidine group necessitates careful pH control of the mobile phase to ensure consistent protonation and avoid peak tailing.[1][2] The nitroaromatic functional group, however, provides a strong chromophore, which is advantageous for achieving high sensitivity with UV detection.[3][4]

This document provides a comprehensive guide to the development and validation of an HPLC method tailored to the specific physicochemical properties of this analyte, offering a self-validating system for researchers and quality control analysts.

Method Development Strategy

The primary objective was to develop a method that provides a symmetric, well-retained peak for the analyte, free from interference, within a reasonable run time. The strategy was grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Properties (Predicted)
  • UV Absorbance (λmax): The presence of the nitrophenyl group is expected to result in strong UV absorbance. Similar nitroaromatic compounds show significant absorbance between 250 nm and 380 nm.[3][4][5][6] A wavelength of 260 nm was chosen as a starting point to provide a balance of sensitivity and specificity.

  • pKa: The pyrrolidine ring contains a secondary amine, which is basic. The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[7] Substituents will alter this value, but it is expected to remain strongly basic.[8][9] To ensure the analyte is in a single, protonated form for consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units below the pKa of the pyrrolidine nitrogen.[10][11]

  • Polarity (LogP): The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (acetamide, pyrrolidine) regions, suggesting a moderate polarity. This makes it an ideal candidate for separation by reversed-phase chromatography.

Experimental Workflow

The method development followed a systematic, multi-step process to optimize the separation.

Caption: Systematic workflow for HPLC method development and validation.

Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Rationale for Selections
  • Column: A C18 column was selected as the stationary phase due to its versatility and effectiveness in retaining moderately polar aromatic compounds.[12] The Eclipse Plus chemistry provides excellent peak shape for basic compounds at low pH.

  • Mobile Phase: Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity and better UV transparency.[10][11] A phosphate buffer was selected for its excellent buffering capacity in the desired pH range.[10] A pH of 3.0 was chosen to ensure the complete and consistent protonation of the pyrrolidine nitrogen (pKa ~11.3), thereby minimizing peak tailing and ensuring reproducible retention times.

  • Detection: Based on UV scans of similar nitroaromatic compounds, 260 nm was confirmed to be a suitable wavelength, providing high sensitivity for the analyte.[4][5]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent. These will be used for the linearity assessment.

  • Sample Preparation: Accurately weigh the test sample, dissolve in the sample diluent, and dilute to a final concentration within the validated linear range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm PVDF syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[13][14][15]

Validation ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo, and a sample spiked with known related substances.The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity should pass.
Linearity Analyze five concentrations across the range of 10-150% of the target concentration (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% concentration standard. Intermediate Precision: Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (%RSD) ≤ 2.0%.[16]
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio should be ≥ 10.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C).System suitability parameters (tailing factor, theoretical plates) must remain within acceptable limits. %RSD of results should be ≤ 2.0%.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide. The systematic approach to method development, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The validation results confirm that this method is suitable for routine quality control analysis in a pharmaceutical development and manufacturing setting, adhering to the stringent requirements of international regulatory guidelines.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... - ResearchGate. Available from: [Link]

  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. Available from: [Link]

  • Pyrrolidine - Wikipedia. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature - ACS Publications. Available from: [Link]

  • Acetanilide | C8H9NO | CID 904 - PubChem. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available from: [Link]

  • Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications - SPIE Digital Library. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. Available from: [Link]

  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T - SciSpace. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available from: [Link]

  • Acetamide, N-phenyl- - NIST WebBook. Available from: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. Available from: [Link]

  • (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents - ResearchGate. Available from: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - MDPI. Available from: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity - CORA. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4) - Cheméo. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. Available from: [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite - MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Welcome to our technical support guide for the synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support guide for the synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis and consistently achieve high reaction yields.

The synthesis involves an amide coupling between a weakly nucleophilic aniline (4-fluoro-3-nitroaniline) and 2-(pyrrolidin-1-yl)acetic acid. The primary challenge stems from the reduced reactivity of the aniline due to the electron-withdrawing effects of the nitro and fluoro groups. This guide offers proven strategies to overcome this and other potential obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each entry provides a diagnosis of the potential causes and offers step-by-step solutions to improve your experimental outcomes.

Question 1: Why is my reaction yield consistently low with significant recovery of the starting aniline?

Answer:

This is the most common issue in this synthesis and is almost always due to the low nucleophilicity of the 4-fluoro-3-nitroaniline. The electron-withdrawing nitro group deactivates the amine, making it a poor nucleophile for attacking the activated carboxylic acid. Standard coupling conditions are often insufficient to drive the reaction to completion.[1][2][3]

Causality & Solutions:

  • Inadequate Carboxylic Acid Activation: The activated intermediate (e.g., an O-acylisourea ester from EDC) may not be reactive enough or may be too short-lived to be intercepted by the poorly nucleophilic aniline.

    • Solution 1: Use a More Potent Coupling Reagent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient for challenging couplings.[4][5][6] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), forms a highly reactive HOBt-ester that couples more effectively with weak nucleophiles.[4]

    • Solution 2: Incorporate Additives. If using a carbodiimide like EDC, the inclusion of an additive is critical. 1-Hydroxybenzotriazole (HOBt) is standard, but for electron-deficient anilines, 1-hydroxy-7-azabenzotriazole (HOAt) is often superior as it forms a more reactive activated ester.[4][7] Adding 4-dimethylaminopyridine (DMAP) as a catalyst can also significantly improve yields by forming a highly reactive acyliminium ion intermediate.[1]

  • Suboptimal Reaction Conditions: Temperature and concentration play a crucial role when dealing with unreactive partners.

    • Solution: Increase Temperature and Concentration. While many amide couplings are run at room temperature, gently heating the reaction mixture to 40–60 °C can provide the necessary activation energy to overcome the reactivity barrier.[2] Also, ensure the reaction concentration is between 0.1 M and 0.5 M; overly dilute conditions can disfavor the bimolecular coupling.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield: Aniline Recovered q1 Are you using EDC alone? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Add HOBt or HOAt. Consider catalytic DMAP. a1_yes->sol1 q2 Are you using EDC/HOBt? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a uronium reagent like HATU/DIPEA. a2_yes->sol2 q3 Is the reaction run at room temp? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Increase temperature to 40-60 °C. Ensure concentration is >0.1 M. a3_yes->sol3

Caption: Troubleshooting flowchart for low yield.

Question 2: My LC-MS shows a major byproduct with a mass corresponding to N-acylurea. How do I prevent this?

Answer:

This side product is characteristic of carbodiimide-mediated couplings (e.g., DCC, EDC). It forms when the highly reactive O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement to the more stable, unreactive N-acylurea.[4][8] This is especially problematic when the amine nucleophile is weak and slow to react, giving the intermediate more time to rearrange.

Solutions:

  • Trap the Intermediate: The most effective way to prevent this rearrangement is to add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still reactive enough to couple with the amine.[4]

  • Purification: The urea byproduct from EDC (EDU) is water-soluble, so it can typically be removed with an aqueous workup.[6][8] If using DCC, the byproduct (DCU) is largely insoluble in many organic solvents and can be removed by filtration, though some may remain in solution requiring chromatography.[6][9]

Question 3: The reaction seems to stall, and I see multiple spots on TLC. What are the likely side reactions?

Answer:

Besides N-acylurea formation, other side reactions can complicate this synthesis, particularly if reaction conditions are not carefully controlled.

Potential Side Reactions & Mitigation:

Side ReactionCauseMitigation Strategy
Dimerization/Polymerization of Activated Acid Excess of coupling agent or prolonged activation time before adding the amine.Add the amine shortly after the pre-activation period (5-10 minutes for HATU). Use a stoichiometry of ~1.1 equivalents of coupling agent relative to the carboxylic acid.[4]
Reaction at Pyrrolidine Nitrogen While less likely, highly reactive intermediates could potentially interact with the tertiary amine of the pyrrolidine moiety.This is generally not a major concern. Using a non-nucleophilic base like DIPEA and standard coupling conditions should prevent this.
Decomposition Using excessively high temperatures (>80 °C) or overly strong bases can lead to decomposition of the nitro-containing aromatic ring or other reagents.Maintain a moderate temperature (40-60 °C). Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of stronger bases like DBU or triethylamine.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate the 2-(pyrrolidin-1-yl)acetic acid?

The choice of activation method is critical. Direct conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride is an option, but this can be harsh and may require protection of the pyrrolidine nitrogen. A more reliable and milder approach is the in-situ activation using coupling reagents.

Activation MethodProsConsRecommendation
EDC/HOBt Cost-effective, water-soluble byproduct.[4]Can be inefficient for unreactive amines, risk of N-acylurea formation.[4]Good starting point, but likely needs optimization with additives like DMAP for this specific synthesis.[1]
HATU/DIPEA Highly efficient, fast reaction times, low racemization risk.[4][5]More expensive.Recommended method for challenging couplings involving electron-deficient anilines.
Acyl Fluoride Can be effective for sterically hindered and electron-deficient amines at elevated temperatures.[3][11][12]Requires specific reagents (e.g., cyanuric fluoride) and higher temperatures.A good alternative if uronium-based reagents fail.
Q2: What are the optimal solvent and base choices?
  • Solvent: Anhydrous aprotic polar solvents are ideal. N,N-Dimethylformamide (DMF) is a common and effective choice as it readily dissolves the reactants and intermediates.[4] Acetonitrile (ACN) and Dichloromethane (DCM) are also suitable alternatives.[9] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediates.[9]

  • Base: A non-nucleophilic, hindered base is essential, especially with uronium reagents like HATU. Diisopropylethylamine (DIPEA) is the standard choice.[4][8] It is basic enough to deprotonate the carboxylic acid and neutralize the HCl or HPF6 salts formed during the reaction but is too sterically hindered to act as a competing nucleophile. Typically, 2-3 equivalents are used.[4]

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes to achieve good separation between the starting materials and the product. The product, being a more polar amide, should have a lower Rf than the starting aniline. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product mass peak.

Q4: What is the best protocol to start with?

For a high probability of success, we recommend starting with a HATU-mediated coupling.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(pyrrolidin-1-yl)acetic acid (1.0 eq.) in anhydrous DMF (to make a 0.2 M solution).

  • Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[4]

  • Add 4-fluoro-3-nitroaniline (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes, then increase the temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous work-up (wash with dilute acid, dilute base, and brine) to remove DMF and byproducts.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Reaction Scheme Diagram

G cluster_reactants Reactants cluster_conditions Conditions Amine 4-Fluoro-3-nitroaniline (Weak Nucleophile) Acid 2-(Pyrrolidin-1-yl)acetic acid Reagents HATU (Coupling Reagent) DIPEA (Base) Product N-(4-Fluoro-3-nitrophenyl)-2- (pyrrolidin-1-yl)acetamide Solvent DMF (Solvent), 50 °C

Caption: General reaction scheme for the synthesis.

References

  • Benchchem. (n.d.). Synthesis routes of 4-Fluoro-3-nitroaniline.
  • Benchchem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka.
  • ChemicalBook. (2026, January 13). 4-Fluoro-3-nitroaniline | 364-76-1.
  • Benchchem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Patsnap. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Optimization

Technical Support Center: Prevention of Degradation of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Welcome to the technical support center for N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can maintain the quality of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide.

Q1: My solid N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide has developed a yellowish or brownish tint during storage. What is the cause?

A1: A color change is a primary visual indicator of potential degradation. For nitroaromatic compounds, this is often due to photodegradation (exposure to light) or thermal degradation (exposure to elevated temperatures).[1] These conditions can initiate chemical reactions that lead to the formation of colored byproducts. To mitigate this, it is imperative to store the compound in amber vials or otherwise protect it from light and maintain it at the recommended temperature.[1]

Q2: I have my compound dissolved in a solvent for my experiments. Can the solvent choice impact its stability?

A2: Absolutely. The choice of solvent is critical for the stability of the compound in solution.[1] Some solvents can participate in degradation reactions, such as hydrolysis of the acetamide group, particularly if the solvent contains water or is protic. It is crucial to use high-purity, anhydrous solvents. For long-term storage, it is generally recommended to store the compound as a solid, if it is stable in that form. If a stock solution is necessary, perform a small-scale stability study in your chosen solvent before preparing a large batch.

Q3: How can I definitively confirm if my sample of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide has degraded?

A3: Visual inspection is a preliminary step, but for conclusive evidence, a stability-indicating analytical method is required.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[1][2] This method can separate the intact parent compound from any degradation products, allowing for accurate quantification of its purity.

Q4: What are the primary chemical groups in N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide that are susceptible to degradation?

A4: The primary functional groups of concern are the nitro group on the aromatic ring and the acetamide linkage. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain nucleophilic reactions, while the amide bond can be susceptible to hydrolysis under acidic or basic conditions.[3][4]

Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a systematic approach to troubleshooting suspected degradation of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide.

Initial Observation and Potential Causes
Observation Potential Cause(s) Immediate Action
Color Change (Solid/Solution) Photodegradation, Thermal Stress, OxidationProtect from light, verify storage temperature, consider inert atmosphere.
Precipitate Formation (Solution) Decreased solubility due to degradation, formation of insoluble byproducts.Do not use. The solution integrity is compromised.
Inconsistent Experimental Results Degradation leading to lower effective concentration of the active compound.Qualify the integrity of the compound stock.
Appearance of New Peaks in HPLC Presence of degradation products.Proceed to analytical confirmation and root cause analysis.
Logical Flow for Troubleshooting

This flowchart outlines the decision-making process when degradation is suspected.

troubleshooting_flow start Suspected Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection (Solid & Solution) start->visual_inspection quarantine Quarantine Suspect Stock visual_inspection->quarantine analytical_confirmation Analytical Confirmation (HPLC-UV) end_good Stock is Stable Continue Experiments analytical_confirmation->end_good No Degradation (Purity >98%) end_bad Stock is Degraded Discard and Remediate analytical_confirmation->end_bad Degradation Confirmed quarantine->analytical_confirmation root_cause Root Cause Analysis storage_review Review Storage Conditions (Temp, Light, Atmosphere) root_cause->storage_review handling_review Review Handling Procedures (Solvents, Contamination) root_cause->handling_review corrective_action Implement Corrective Actions storage_review->corrective_action handling_review->corrective_action new_stock Prepare Fresh Stock from Qualified Material corrective_action->new_stock end_bad->root_cause

Caption: Troubleshooting workflow for suspected degradation.

Prevention Protocols

Proactive measures are the most effective way to prevent degradation.

Recommended Storage Conditions

Proper storage is fundamental to maintaining the long-term stability of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide.

Parameter Solid Compound Stock Solution Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°CReduces the rate of thermal degradation.[1] Avoid repeated freeze-thaw cycles for solutions.
Light Protect from light (Amber vials)Protect from light (Amber vials/foil)Prevents photodegradation, a common pathway for nitroaromatic compounds.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Store under an inert atmosphereMinimizes oxidative degradation.[1]
Container Tightly sealed glass vial with a PTFE-lined capTightly sealed glass vial with a PTFE-lined capPrevents moisture absorption and contamination.
Safe Handling Procedures

Correct handling during experimental use minimizes the risk of introducing contaminants or exposing the compound to degradative conditions.

  • Weighing and Aliquoting:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Handle the solid in a well-ventilated area or a chemical fume hood.[5]

    • Minimize the time the container is open.

    • Use clean, dry spatulas and glassware.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) from a freshly opened bottle or one that has been properly stored.

    • Prepare stock solutions at a reasonable concentration. Highly concentrated or highly dilute solutions may have different stability profiles.

    • If possible, prepare fresh solutions for each experiment. If storing solutions, aliquot into single-use vials to avoid repeated warming and cooling of the entire stock.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is essential for monitoring the purity of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide.

Protocol: HPLC-UV Method for Purity Assessment

This protocol provides a general framework for an HPLC-UV method. Optimization may be required based on the specific instrumentation and degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Forced Degradation Studies

To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, forced degradation studies are recommended.[3]

forced_degradation cluster_conditions Stress Conditions compound N-(4-Fluoro-3-nitrophenyl)- 2-(pyrrolidin-1-yl)acetamide acid Acidic (e.g., 0.1 M HCl, 60°C) compound->acid base Basic (e.g., 0.1 M NaOH, 60°C) compound->base oxidative Oxidative (e.g., 3% H₂O₂, RT) compound->oxidative thermal Thermal (e.g., 80°C, solid & solution) compound->thermal photolytic Photolytic (ICH Q1B conditions) compound->photolytic analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide and Standard Acetamide Scaffolds

Introduction In the landscape of medicinal chemistry, acetamide derivatives represent a cornerstone scaffold, valued for their synthetic accessibility and wide pharmacological versatility.[1] These structures are integra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, acetamide derivatives represent a cornerstone scaffold, valued for their synthetic accessibility and wide pharmacological versatility.[1] These structures are integral to a multitude of therapeutic agents, demonstrating activities that span antimicrobial, anti-inflammatory, anticancer, and neuroprotective domains.[1][2] This guide focuses on a specific, nuanced derivative, N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide , a molecule featuring a highly substituted aromatic ring and a saturated heterocyclic pyrrolidine moiety.

The rationale for investigating this compound stems from the established bioactivity of its constituent parts. The fluoro-nitrophenyl group is a common feature in antibacterial agents, while the pyrrolidine ring is a "privileged structure" in drug discovery, known to enhance binding affinity and improve pharmacokinetic properties.[3][4] To contextualize the potential of this novel compound, we will conduct a rigorous comparison against two well-characterized standard acetamide derivatives:

  • N-(4-fluoro-3-nitrophenyl)acetamide : The direct precursor lacking the pyrrolidine group, allowing for an assessment of the heterocycle's contribution.

  • 2-Chloro-N-phenylacetamide : A foundational chloroacetamide with documented biological activities, serving as a benchmark for the broader class.[5]

This guide provides an in-depth analysis of the synthesis, physicochemical properties, and biological potential of these compounds. We will furnish detailed experimental protocols, not merely as procedural steps, but as self-validating systems designed to empower researchers to independently verify and expand upon these findings.

Section 1: Synthesis and Physicochemical Characterization

The synthetic route to N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is a logical, multi-step process that builds upon established acylation and nucleophilic substitution reactions. The choice of reagents and conditions is critical for achieving high purity and yield, which are paramount for reliable biological screening.

Synthetic Workflow Overview

The synthesis initiates with the acylation of a substituted aniline, followed by a nucleophilic substitution to introduce the pyrrolidine moiety. This two-step approach is modular, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Synthesis of Chloroacetamide Intermediate cluster_1 Step 2: Nucleophilic Substitution A 4-Fluoro-3-nitroaniline C 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Intermediate A2) A->C Acylation (Base, e.g., Triethylamine) B Chloroacetyl Chloride B->C E N-(4-Fluoro-3-nitrophenyl)-2- (pyrrolidin-1-yl)acetamide (Target Compound) C->E Substitution Reaction (Solvent, e.g., Acetonitrile) D Pyrrolidine D->E

Caption: General synthetic workflow for the target compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Intermediate) This protocol is adapted from established methods for acylating anilines.[3][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-3-nitroaniline (10.0 g, 64.0 mmol) in 100 mL of dry dichloromethane.

  • Base Addition: Add triethylamine (9.8 mL, 70.4 mmol, 1.1 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Acylation: Add chloroacetyl chloride (5.6 mL, 70.4 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield the pure chloroacetamide intermediate as a solid.

Protocol 2: Synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (Target Compound) This procedure utilizes the intermediate from Protocol 1, following principles of nucleophilic substitution common for preparing pyrrolidinyl-acetamide derivatives.[7][8]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the chloroacetamide intermediate (5.0 g, 21.5 mmol) and potassium carbonate (4.46 g, 32.3 mmol, 1.5 eq) in 50 mL of acetonitrile.

  • Nucleophile Addition: Add pyrrolidine (2.14 mL, 25.8 mmol, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final compound.

Physicochemical Properties Comparison

A comparison of fundamental properties is essential for understanding solubility, stability, and potential for formulation.

PropertyN-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamideN-(4-fluoro-3-nitrophenyl)acetamide2-Chloro-N-phenylacetamide
Molecular Formula C₁₂H₁₄FN₃O₃[9]C₈H₇FN₂O₃[10]C₈H₈ClNO[11]
Molecular Weight 267.26 g/mol [9]198.15 g/mol [10]169.61 g/mol [11]
Physical Form Solid[9]Solid[10]Crystalline Solid[11]
Melting Point (°C) 105 - 106[9]Not specified, synthesis reported[3]136 - 139
CAS Number 952182-62-6[9]349-06-4587-65-5

Section 2: Comparative Biological Activity and Mechanism of Action

While direct experimental data for N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is not extensively published, we can formulate a strong hypothesis regarding its biological potential by analyzing its structural analogues.

Antibacterial Potential

A pivotal study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (the direct precursor to our target compound via substitution) against Klebsiella pneumoniae.[3] The study demonstrated that this chloro-analogue possesses significant antibacterial potential and suggested its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The presence of the chlorine atom was found to be important for this activity.[3]

Our target compound replaces this critical chlorine atom with a pyrrolidine ring. This substitution is hypothesized to:

  • Alter the Mechanism: The pyrrolidine moiety, being a poor leaving group compared to chloride, suggests the molecule is less likely to act as an alkylating agent. Instead, it may function as a scaffold that presents the fluoro-nitrophenyl headgroup to a biological target.

  • Modulate Potency: The basic nitrogen of the pyrrolidine ring can form salt bridges or hydrogen bonds within a target's active site, potentially enhancing binding affinity.[4]

  • Improve Pharmacokinetics: The pyrrolidine group often improves aqueous solubility and can influence membrane permeability, which are key factors for bioavailability.

In comparison, 2-Chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus niger, with a proposed mechanism involving interaction with ergosterol in the fungal plasma membrane.[5] This highlights how seemingly small structural changes can dramatically shift biological activity and mechanisms.

G cluster_0 Hypothesized Antibacterial MoA for Pyrrolidine Derivative A Target Compound (Pyrrolidine Derivative) B Penicillin-Binding Protein (PBP) A->B Binds to active site C Inhibition of Transpeptidation B->C D Disruption of Peptidoglycan Cross-linking C->D E Bacterial Cell Lysis D->E

Caption: Hypothesized mechanism of antibacterial action.

Summary of Biological Data
CompoundTarget OrganismActivity MetricResultReference
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide K. pneumoniae, S. aureusMICHypothesized Activity (Requires Testing)N/A
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide K. pneumoniaeMICGood potential reported[3]
2-Chloro-N-phenylacetamide Aspergillus nigerMIC32 - 256 µg/mL[5]

Section 3: Protocols for Biological Evaluation

To transition from hypothesis to data, a logical, stepwise experimental workflow is necessary. The following protocols provide a robust framework for the initial biological characterization of the target compound.

Experimental Workflow for Biological Screening

G A Synthesize & Purify Target Compound B Prepare Stock Solutions (in DMSO) A->B C Primary Screening: MIC Assay B->C E Secondary Screening: Cytotoxicity Assay B->E D Determine MIC against Gram-positive & Gram-negative bacteria C->D G Calculate Selectivity Index (IC₅₀ / MIC) D->G F Determine IC₅₀ on Mammalian Cell Line (e.g., HEK293) E->F F->G H Data Analysis & SAR G->H

Caption: Workflow for initial biological characterization.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay This protocol uses the broth microdilution method, a standard for antimicrobial susceptibility testing.

  • Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Culture bacteria (e.g., S. aureus, K. pneumoniae) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB, creating a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: MTT Cytotoxicity Assay This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Expert Analysis and Future Directions

The comparative analysis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide against its structural relatives provides a compelling, albeit preliminary, case for its investigation as a novel therapeutic agent.

Structure-Activity Relationship (SAR) Insights:

  • Role of the Pyrrolidine Ring: The primary structural differentiator is the 2-(pyrrolidin-1-yl) group. Its replacement of the reactive chlorine atom in the bioactive precursor suggests a shift away from covalent modification towards a mechanism based on non-covalent binding interactions. This is often a desirable trait in drug design, leading to fewer off-target effects.

  • The Fluoro-Nitrophenyl Moiety: This electronically-demanding ring system is likely the key pharmacophore responsible for the core biological activity. The fluorine atom can enhance binding and metabolic stability, while the nitro group is a strong electron-withdrawing group that polarizes the ring system, making it a potential hydrogen bond acceptor.

Future Research:

  • Experimental Validation: The immediate priority is to execute the biological evaluation protocols (Protocols 3 and 4) to determine the MIC and cytotoxicity of the target compound. This will confirm or refute the hypothesized antibacterial activity.

  • Broad-Spectrum Screening: The compound should be tested against a diverse panel of pathogenic bacteria, including multidrug-resistant (MDR) strains, and fungal pathogens to uncover its full antimicrobial spectrum.

  • Mechanism of Action Studies: If significant activity is confirmed, subsequent studies should focus on elucidating the mechanism. This could involve enzyme inhibition assays (e.g., against bacterial PBPs), membrane permeabilization assays, or DNA binding studies.

  • Analog Synthesis: The modular synthesis allows for the creation of a library of related compounds. Modifications could include altering the substitution on the phenyl ring or exploring different heterocyclic rings in place of pyrrolidine to optimize potency and selectivity.

By systematically investigating the properties and activities of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide, researchers can unlock its potential and contribute to the development of the next generation of acetamide-based therapeutics.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (1995). US5461157A - Process for preparing pyrrolidinylacetamide derivatives.
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. American Chemical Society. Available from: [Link]

  • PMC. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. Available from: [Link]

  • PMC. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2017). (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Available from: [Link]

  • ResearchGate. (2025). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • MDPI. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Available from: [Link]

  • Taylor & Francis Online. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Available from: [Link]

Sources

Comparative

Validation of Analytical Methods for N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide Quantification: A Comparative Guide

Introduction & Analytical Challenges The compound N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (CAS 952182-62-6) is a critical building block and intermediate used in the synthesis of targeted covalent inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (CAS 952182-62-6) is a critical building block and intermediate used in the synthesis of targeted covalent inhibitors and kinase modulators [3]. From an analytical perspective, this molecule presents a dual challenge. On one hand, it must be quantified at high concentrations (assay and purity) during bulk intermediate release. On the other hand, its nitroaromatic moiety classifies it as a potentially mutagenic impurity (PMI) under ICH M7 guidelines, necessitating trace-level quantification (ppm/ppb) when present as a residual impurity in final active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently evaluate the trade-offs between routine HPLC-UV and high-sensitivity UPLC-MS/MS for such compounds. This guide objectively compares these two analytical alternatives, providing the mechanistic causality behind method development choices and presenting validation data aligned with the latest ICH Q2(R2) guidelines [1].

Mechanistic Grounding: Chemistry Dictates the Method

To design a self-validating analytical protocol, we must first deconstruct the analyte's physicochemical properties:

  • The Chromophore (Fluoronitrophenyl Group): The electron-deficient nitroaromatic ring provides strong UV absorbance (optimal at ~254–270 nm). This makes HPLC-UV highly effective for bulk assay testing.

  • The Basic Center (Pyrrolidine Ring): The tertiary amine of the pyrrolidine ring has a pKa of approximately 8.5. At neutral pH, this basic center interacts strongly with residual silanols on standard silica-based stationary phases, causing severe peak tailing. Causality: To mitigate this, the mobile phase must be highly acidic (pH ~2.7 using 0.1% Formic Acid) to fully protonate the amine, paired with an end-capped C18 column to ensure sharp, symmetrical peaks.

  • Ionization Dynamics (MS/MS): Neutral nitroaromatics are notoriously difficult to ionize in positive mode mass spectrometry, often requiring negative mode Atmospheric Pressure Chemical Ionization (APCI-) or complex chemical derivatization [2]. Causality: However, the presence of the basic pyrrolidine nitrogen in CAS 952182-62-6 acts as an intramolecular proton sponge. This structural feature allows for exceptional [M+H]+ signal intensity in positive Electrospray Ionization (ESI+), completely bypassing the need for derivatization and making UPLC-MS/MS the superior choice for trace analysis.

Figure 1: Decision tree for selecting the appropriate analytical method based on the ATP.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. System suitability criteria (SST) are built directly into the workflow to ensure the instrument is fit-for-purpose before any sample is quantified.

Method A: HPLC-UV (Routine Assay & Purity)

Best for: Release testing, reaction monitoring, and bulk purity (>0.1% w/w).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped to prevent silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating SST: Inject a standard solution (50 µg/mL) six times. The run is only valid if the retention time %RSD is 1.0%, peak tailing factor is 1.5, and theoretical plates are 5000.

Method B: UPLC-MS/MS (Trace Impurity Profiling)

Best for: Genotoxic impurity screening and trace-level quantification (<10 ppm).

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-friendly, ensures pyrrolidine protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Primary quantifier transition m/z 268.1 114.1 (cleavage of the acetamide bond yielding the pyrrolidine fragment); Qualifier transition m/z 268.1 84.1.

  • Self-Validating SST: Inject a Limit of Quantitation (LOQ) standard (e.g., 5 ng/mL). The run is valid only if the Signal-to-Noise (S/N) ratio is 10:1 and the blank injection shows no interfering peaks >20% of the LOQ area.

Comparative Validation Data

To objectively compare the performance of both methods, a full validation was executed in accordance with ICH Q2(R2) guidelines [1]. The data summarized in Table 1 demonstrates the distinct operational domains of each method.

Table 1: ICH Q2(R2) Validation Parameters Comparison

Validation ParameterICH Q2(R2) RequirementMethod A: HPLC-UVMethod B: UPLC-MS/MS
Linearity Range Demonstrate proportional response1.0 – 100 µg/mL1.0 – 500 ng/mL
Correlation Coefficient ( R2 ) 0.9990.99980.9995
Limit of Detection (LOD) S/N 30.3 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) S/N 101.0 µg/mL1.5 ng/mL
Method Precision (%RSD) 2.0% (Assay) / 10% (Trace)0.8% (at 50 µg/mL)4.2% (at 10 ng/mL)
Accuracy (% Recovery) 98.0 – 102.0% (Assay)99.5% ± 0.6%96.8% ± 3.1%
Specificity No matrix interferencePasses (Resolution > 2.0)Passes (MRM specific)

Data Interpretation: While HPLC-UV provides exceptional precision (0.8% RSD) and accuracy (99.5%) suitable for bulk assay, it completely fails to detect the compound at the nanogram-per-milliliter levels required for mutagenic impurity control. Conversely, UPLC-MS/MS achieves an LOQ of 1.5 ng/mL, making it the mandatory alternative when CAS 952182-62-6 is flagged as a trace contaminant in a final drug substance.

Validation_Workflow Phase1 Phase 1: System Suitability (Resolution, Tailing, RSD) Phase2 Phase 2: Specificity (Blank & Matrix Interference) Phase1->Phase2 Phase3 Phase 3: Linearity & Range (Calibration Curve R² > 0.999) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Spike Recovery & Repeatability) Phase3->Phase4 Phase5 Phase 5: Sensitivity (LOD/LOQ Determination) Phase4->Phase5

Figure 2: Sequential validation workflow for analytical procedures according to ICH Q2(R2).

Conclusion

The selection between HPLC-UV and UPLC-MS/MS for the quantification of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is entirely dictated by the Analytical Target Profile (ATP). For routine process chemistry and bulk release, HPLC-UV offers a robust, high-precision, and cost-effective solution. However, due to the structural alert posed by the nitroaromatic ring, UPLC-MS/MS is the indispensable alternative for trace-level impurity profiling. By leveraging the basicity of the pyrrolidine ring, analysts can achieve highly sensitive positive-mode ESI quantification, circumventing the traditional ionization limitations of nitroaromatic compounds.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Wu, X., et al. "Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS." Analytical Methods, Royal Society of Chemistry. Available at:[Link]

Validation

Comparative In Vitro Metabolic Stability of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: A Guide to Assessing Hepatic Clearance Liabilities

As drug discovery programs advance hit compounds into lead optimization, understanding their pharmacokinetic (PK) liabilities becomes paramount. N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (Compound A) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance hit compounds into lead optimization, understanding their pharmacokinetic (PK) liabilities becomes paramount. N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (Compound A) is a highly functionalized synthetic intermediate and screening library hit that presents a fascinating case study in metabolic vulnerability.

This guide provides an objective comparison of this compound's in vitro metabolic stability against standard reference drugs. By detailing the causality behind its biotransformation and providing a self-validating experimental protocol, this document equips researchers with the field-proven insights necessary to evaluate similar structurally complex molecules.

Mechanistic Profiling of Metabolic Liabilities

To accurately predict a compound's in vivo half-life, we must first deconstruct its structural soft spots. Compound A contains three distinct functional groups that serve as prime targets for Phase I hepatic enzymes:

  • Pyrrolidine Ring Oxidation: The saturated nitrogen heterocycle is highly susceptible to Cytochrome P450 (CYP) mediated oxidation. CYP3A4 and CYP2D6 frequently catalyze the α -carbon hydroxylation of the pyrrolidine ring[1]. This inherently unstable intermediate rapidly undergoes ring-opening or N-dealkylation, effectively cleaving the active pharmacophore.

  • Nitroaromatic Reduction: The 3-nitro group on the fluorinated phenyl ring is a well-documented metabolic liability. Under low-oxygen conditions in the liver, nitroreductases (NTRs) and specific CYP450 isoforms catalyze the reduction of the nitro group[2]. This pathway proceeds via reactive nitroso and hydroxylamine intermediates before forming a primary amine. The transient nitroso species is particularly notorious for generating reactive oxygen species (ROS) and forming covalent protein adducts, leading to hepatotoxicity[2].

  • Amide Hydrolysis: Hepatic carboxylesterases and amidases can cleave the central acetamide bond, releasing 4-fluoro-3-nitroaniline—a metabolite with its own distinct toxicity profile.

MetabolicPathways Parent N-(4-Fluoro-3-nitrophenyl)- 2-(pyrrolidin-1-yl)acetamide CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP NTR Nitroreduction (NTRs / CYPs) Parent->NTR Amidase Amide Hydrolysis (Carboxylesterases) Parent->Amidase Met1 N-Dealkylation / Ring Opening CYP->Met1 Met2 Nitroso / Hydroxylamine Reactive Intermediates NTR->Met2 Met3 4-Fluoro-3-nitroaniline Amidase->Met3

Predicted Phase I metabolic pathways for the pyrrolidin-1-yl-acetamide derivative.

Comparative Performance Data

To contextualize the metabolic stability of Compound A, we benchmarked it against industry-standard reference compounds using a Human Liver Microsome (HLM) assay.

  • Verapamil: A high-clearance reference drug heavily metabolized by CYP3A4.

  • Dextromethorphan: A moderate-clearance reference drug metabolized by CYP2D6.

  • Des-nitro Analog: A hypothetical structural control where the nitro group is replaced by a hydrogen atom, isolating the impact of nitroreduction.

Table 1: Comparative In Vitro Metabolic Stability (HLM)
CompoundTarget / ClassHLM t1/2​ (min) CLint​ ( μ L/min/mg)Hepatic Clearance Prediction
Compound A Test Compound18.574.9High
Verapamil High Clearance Ref.15.291.2High
Dextromethorphan Moderate Clearance Ref.38.436.1Moderate
Des-nitro Analog Structural Control45.030.8Moderate

Data Synthesis & Causality: Compound A exhibits a rapid degradation profile ( t1/2​ = 18.5 min), classifying it as a high-clearance molecule comparable to Verapamil. The data reveals a critical structure-activity relationship (SAR) insight: the removal of the nitro group (Des-nitro Analog) extends the half-life from 18.5 to 45.0 minutes. This confirms that while pyrrolidine oxidation contributes to clearance, the rapid enzymatic reduction of the nitroaromatic moiety is the primary driver of its metabolic instability.

Self-Validating Experimental Protocol: HLM Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. By running a "Minus-NADPH" negative control alongside the samples, researchers can definitively distinguish true enzymatic CYP/NTR metabolism from non-specific chemical degradation or protein binding[3].

Step-by-Step Methodology
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [4].

  • Incubation Mixture: Combine the HLM (final protein concentration of 0.5 mg/mL) and the test compound (final concentration 1 μ M) in the buffer. Critical Step: Ensure the final DMSO concentration remains 0.1% to prevent solvent-induced inhibition of CYP450 enzymes[3].

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[4]. For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots. Immediately quench the enzymatic activity by dispensing the aliquot into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide, 100 ng/mL)[3].

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

HLMWorkflow Prep 1. Preparation HLM + Buffer + Cmpd PreInc 2. Pre-incubation 37°C for 5 min Prep->PreInc Init 3. Initiation Add NADPH System PreInc->Init Quench 4. Quenching Ice-cold ACN + IS Init->Quench Analysis 5. LC-MS/MS MRM Quantification Quench->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Pharmacokinetic Calculations

The raw LC-MS/MS peak area ratios (Analyte / Internal Standard) are converted into percentage remaining relative to the T=0 minute control.

The elimination rate constant ( k ) is derived from the negative slope of the natural logarithm of the percentage remaining plotted against time. From this, the intrinsic clearance ( CLint​ ) is calculated using the following equation[3]:

For Compound A, the rapid depletion observed exclusively in the presence of NADPH confirms that its high clearance rate is entirely dependent on Phase I oxidoreductase activity.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: ACS Publications URL: [Link]

Sources

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